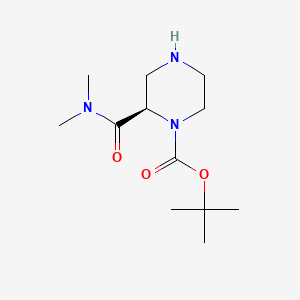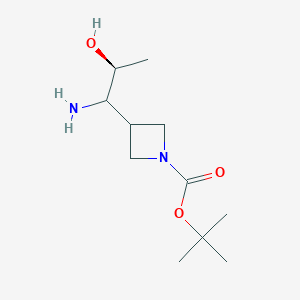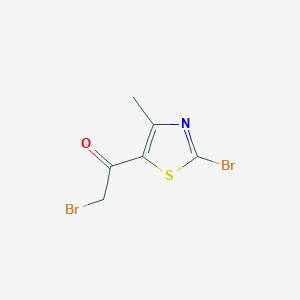
2-Bromo-1-(2-bromo-4-methylthiazol-5-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-1-(2-bromo-4-methylthiazol-5-yl)ethanone is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two bromine atoms and a methyl group attached to the thiazole ring, making it a brominated thiazole derivative. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-bromo-4-methylthiazol-5-yl)ethanone typically involves the bromination of 1-(2-bromo-4-methylthiazol-5-yl)ethanone. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
化学反应分析
Types of Reactions
2-Bromo-1-(2-bromo-4-methylthiazol-5-yl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of azides, thiocyanates, or amines.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of alcohols.
科学研究应用
2-Bromo-1-(2-bromo-4-methylthiazol-5-yl)ethanone is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex thiazole derivatives.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals with antimicrobial or anticancer properties.
Industry: In the production of dyes, biocides, and other specialty chemicals.
作用机制
The mechanism of action of 2-Bromo-1-(2-bromo-4-methylthiazol-5-yl)ethanone involves its interaction with various molecular targets. The bromine atoms and the thiazole ring can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This compound can also interfere with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
相似化合物的比较
Similar Compounds
1-(2-Bromo-4-methylthiazol-5-yl)ethanone: Lacks the second bromine atom, making it less reactive in substitution reactions.
2-Bromo-1-(3-(4-bromophenyl)-5-methylisoxazol-4-yl)ethanone: Contains an isoxazole ring instead of a thiazole ring, leading to different chemical properties and reactivity.
1-(2-Amino-4-methylthiazol-5-yl)ethanone: Contains an amino group instead of bromine, making it more suitable for nucleophilic substitution reactions.
Uniqueness
2-Bromo-1-(2-bromo-4-methylthiazol-5-yl)ethanone is unique due to the presence of two bromine atoms, which enhance its reactivity and make it a versatile intermediate for the synthesis of various derivatives. Its ability to undergo multiple types of chemical reactions makes it valuable in both research and industrial applications.
属性
分子式 |
C6H5Br2NOS |
|---|---|
分子量 |
298.99 g/mol |
IUPAC 名称 |
2-bromo-1-(2-bromo-4-methyl-1,3-thiazol-5-yl)ethanone |
InChI |
InChI=1S/C6H5Br2NOS/c1-3-5(4(10)2-7)11-6(8)9-3/h2H2,1H3 |
InChI 键 |
IQVHJDXTQGWGLU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=N1)Br)C(=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


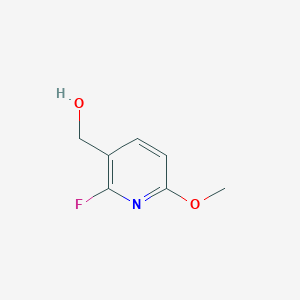
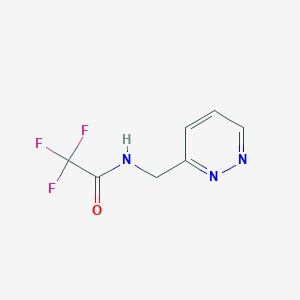

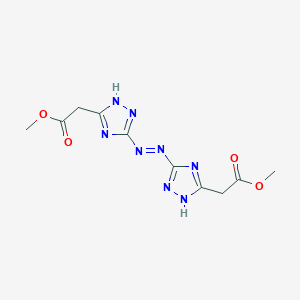
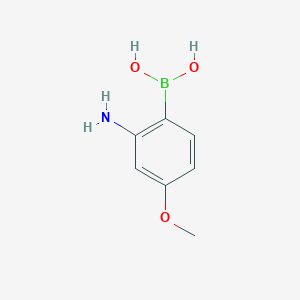
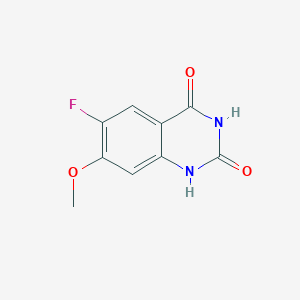
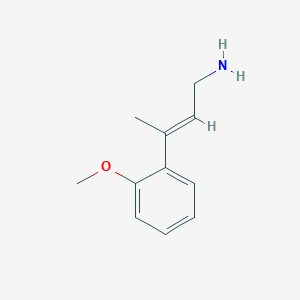
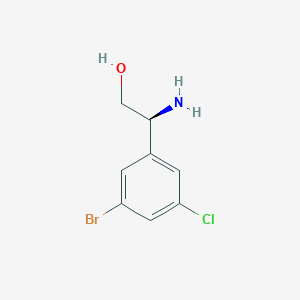
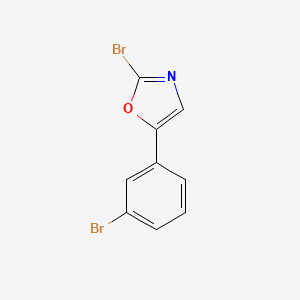
![(2S)-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12967900.png)
